molecular formula C20H18N4O3S B2407662 methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 893929-29-8

methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2407662
CAS No.: 893929-29-8
M. Wt: 394.45
InChI Key: UEDDILQZNSQEMF-UHFFFAOYSA-N
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Description

methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Properties

IUPAC Name

methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-4-6-16(13(2)8-12)24-18-15(9-23-24)19(22-11-21-18)28-10-14-5-7-17(27-14)20(25)26-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDILQZNSQEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC=C(O4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanylmethyl position .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to possess antitumor properties through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The incorporation of furan and pyrazole rings has been associated with enhanced antimicrobial activity. Studies have demonstrated that such compounds can effectively inhibit bacterial growth and show promise against various pathogens .
  • Anti-inflammatory Effects : The compound's structural features may enable it to modulate inflammatory pathways. Research on related compounds suggests that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses .

Synthetic Routes and Methods

The synthesis of methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step reactions. Common methods include:

  • Formation of Pyrazole and Pyrimidine Rings : Utilizing cyclization reactions with appropriate precursors.
  • Coupling Reactions : Employing methods such as Suzuki-Miyaura coupling to form the desired carbon-carbon bonds.
  • Final Modifications : Introducing the furan carboxylate moiety through esterification or similar reactions.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of a related pyrazolo[3,4-d]pyrimidine derivative. The compound was tested against various cancer cell lines, showing IC50 values indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a separate study, derivatives of methyl furan carboxylates were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Mechanism of Action

The mechanism of action of methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . The pyrazolo[3,4-d]pyrimidine core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

Methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O4C_{21}H_{20}N_{4}O_{4} with a molecular weight of 392.4 g/mol. Its structure features a furan-2-carboxylate moiety linked to a pyrazolo[3,4-d]pyrimidine derivative, which is known for various pharmacological properties.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. A study evaluated several compounds against 60 different cancer cell lines, revealing that some exhibited potent cytotoxic effects. For instance, one derivative demonstrated IC50 values ranging from 0.326 to 4.31 μM across various cell lines, indicating strong potential as an antitumor agent .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundIC50 (μM)Cell Lines TestedMechanism of Action
Compound VIIa0.326 - 4.3157 cell linesInhibition of cyclin-dependent kinases
Compound 5i0.3 (EGFR)MCF-7Induces apoptosis and inhibits migration

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Pyrazolo derivatives have been reported to selectively inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. One study highlighted that certain derivatives achieved significant anti-inflammatory effects in vivo with minimal side effects on gastric tissues .

Table 2: Anti-inflammatory Activity of Selected Pyrazolo Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
Compound A62%71%>10
Compound B54% (standard diclofenac)Not specifiedN/A

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases and enzymes involved in tumor growth and inflammatory processes.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by disrupting their survival pathways.
  • Cell Cycle Arrest : The compound interferes with cell cycle progression, leading to DNA fragmentation and ultimately inhibiting cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in clinical settings:

  • Study on MCF-7 Cells : A notable study demonstrated that a related compound significantly inhibited tumor growth in MCF-7 breast cancer cells while inducing apoptosis .
  • Inflammation Model : In a carrageenan-induced paw edema model, specific pyrazolo derivatives showed substantial reduction in inflammation markers without causing gastrointestinal toxicity .

Q & A

Q. What are the critical steps for synthesizing methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate?

The synthesis involves:

Core heterocycle formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of substituted pyrazole precursors under reflux conditions (e.g., ethanol or DMF, 80–100°C) .

Thioether coupling : React the 4-thiol derivative of the pyrazolo-pyrimidine core with a methyl furan carboxylate derivative. This step often uses nucleophilic substitution with catalysts like triethylamine or K₂CO₃ in anhydrous solvents (e.g., THF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol) to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings, furan carboxylate integration) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .

Advanced Research Questions

Q. How can reaction yields be optimized during the thioether coupling step?

FactorOptimization Strategy
Solvent Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
Catalyst Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) for improved base strength and solubility .
Temperature Conduct reactions at 50–60°C to balance reactivity and side-product formation .

Q. What strategies resolve contradictions in biological activity data for pyrazolo-pyrimidine derivatives?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., IC50 determination using a 10-point dilution series) to confirm potency .
  • Structural analogs : Compare activity of methyl 5-...furan-2-carboxylate with analogs (e.g., ethyl or benzyl esters) to assess the role of the carboxylate group .
  • Target selectivity profiling : Screen against related enzymes (e.g., DHFR, kinases) to rule off-target effects .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Docking studies : Use AutoDock Vina to simulate binding to putative targets (e.g., DHFR, carbonic anhydrase) based on structural analogs .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with biological activity to guide synthetic modifications .

Methodological Guidance

Q. How to design SAR studies for this compound?

  • Vary substituents : Synthesize derivatives with halogen (Cl, F) or methoxy groups on the phenyl ring to assess steric/electronic effects .
  • Assay selection : Use enzyme inhibition assays (e.g., DHFR) and cell-based viability tests (e.g., MTT assay on cancer cell lines) .

Q. What are common pitfalls in characterizing sulfur-containing intermediates?

  • Oxidation : Perform reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation .
  • LC-MS monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) to track thiol intermediates .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
  • Contradictions in biological data may arise from assay variability; replicate experiments across independent labs .

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